1-(1,3-Benzothiazol-2-yl)ethanol
Overview
Description
1-(1,3-Benzothiazol-2-yl)ethanol is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of an ethanol group attached to the benzothiazole ring. It is known for its applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.
Future Directions
Benzothiazoles, including “1-(1,3-Benzothiazol-2-yl)ethanol”, have a high degree of structural diversity and possess a range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .
Mechanism of Action
Target of Action
tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The initial step involved the synthesis of (E)-5-arylidenethiazolidine-2,4-diones from the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .
Pharmacokinetics
The molecular weight of the compound is 17924 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Action Environment
The reaction system for the synthesis of similar compounds was irradiated with a 12w blue led for 6 h under an air atmosphere , suggesting that light and atmospheric conditions could potentially influence the synthesis and stability of the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(1,3-Benzothiazol-2-yl)ethanol are not well-documented in the literature. Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis
Cellular Effects
The cellular effects of this compound are not well-studied. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Benzothiazole derivatives have been found to inhibit M. tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Benzothiazol-2-yl)ethanol can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with an aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The ethanol group can be introduced through subsequent reactions. For example, the reaction of 2-aminobenzenethiol with acetaldehyde in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzothiazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzothiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
- Oxidation of the ethanol group can yield 1-(1,3-benzothiazol-2-yl)acetaldehyde or 1-(1,3-benzothiazol-2-yl)acetic acid.
- Reduction can produce 1-(1,3-benzothiazol-2-yl)ethane.
- Substitution reactions can lead to a variety of benzothiazole derivatives with different substituents on the ring .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)ethanol can be compared with other benzothiazole derivatives:
1-(1,3-Benzothiazol-2-yl)ethane: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
1-(1,3-Benzothiazol-2-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol group, affecting its solubility and biological activity.
2-(1,3-Benzothiazol-2-yl)phenol: Has a phenol group, which can influence its antioxidant properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and resulting chemical behavior.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXZTUFERFFNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385281 | |
Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17147-80-7 | |
Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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